molecular formula C14H15NO2 B8382356 (2-(Naphthalen-2-yloxy)ethyl)acetamide

(2-(Naphthalen-2-yloxy)ethyl)acetamide

Cat. No. B8382356
M. Wt: 229.27 g/mol
InChI Key: GAXIUPXGVNLELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Naphthalen-2-yloxy)ethyl)acetamide is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Naphthalen-2-yloxy)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Naphthalen-2-yloxy)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-(Naphthalen-2-yloxy)ethyl)acetamide

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-naphthalen-2-yloxybutanamide

InChI

InChI=1S/C14H15NO2/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H2,15,16)

InChI Key

GAXIUPXGVNLELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-neck round bottom flask was charged with 2-methyl-2-oxazoline (5.9 mL, 69.4 mmol) followed by 2-naphthol (10.0 g, 69.4 mmol) at room temperature. The resulting mixture was heated to reflux and stirred for 6 h. Reaction was monitored by TLC analysis. Additional 2-methyl-2-oxazoline (2.5 mL, 29.4 mmol) was added to ensure complete conversion of the 2-naphthol and the reaction mixture was heated to reflux for 16 additional hours. The reaction mixture was cooled to 70° C. then poured into ethyl acetate (100 mL) and stirred for 15 min. The resulting slurry was filtered and washed with ethyl acetate (25 mL). The filter cake was further dried under vacuum to afford -(2-(naphthalen-2-yloxy)ethyl)acetamide as an off white solid (12.35 g, 77.7% yield). 1H NMR (DMSO-d6, 400 MHz) δ 8.179-8.126 (m, 1H), 8.84-7.79 (m, 3H), 7.7.48-7.43 (m, 1H), 7.37-7.32 (m, 2H), 7.18 (dd, j=2.59 Hz, 8.97 Hz, 1H) 4.11 (t, j=5.66, 2H), 3.48 (q, j=5.90 Hz, 2H), 1.85 (s, 3H).
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Yield
77.7%

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